2-(2-Phenylethenyl)oxirane
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Overview
Description
2-(2-Phenylethenyl)oxirane, also known as styrene oxide, is an organic compound with the molecular formula C10H10O. It is a type of epoxide, characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its reactivity and is used in various chemical processes and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alkene Epoxidation: One common method for synthesizing 2-(2-Phenylethenyl)oxirane is the epoxidation of styrene using peracids such as meta-chloroperoxybenzoic acid (mCPBA).
Williamson Intramolecular Cyclization: This method involves the cyclization of halogenated alcohols in a basic medium to form oxiranes.
Industrial Production Methods
Industrial production of this compound often involves the catalytic oxidation of ethylene by air, a process that is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of this compound can lead to the formation of alcohols and other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids like mCPBA.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and carboxylic acids, often in the presence of catalysts like tertiary amines.
Major Products
Diols: Formed through oxidation.
Alcohols: Resulting from reduction.
β-Hydroxypropyl Esters: Produced via nucleophilic substitution with carboxylic acids.
Scientific Research Applications
2-(2-Phenylethenyl)oxirane has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the production of epoxy resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Phenylethenyl)oxirane involves its reactivity as an epoxide. The compound can undergo ring-opening reactions, where the strained three-membered ring is attacked by nucleophiles, leading to the formation of various products. This reactivity is crucial for its applications in synthesis and industrial processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenylethyl)oxirane: Similar in structure but with an ethyl group instead of an ethenyl group.
2-Methyl-2-phenyl-oxirane: Differing by the presence of a methyl group.
Uniqueness
2-(2-Phenylethenyl)oxirane is unique due to its specific reactivity and the types of products it forms. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
Molecular Formula |
C10H10O |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[(E)-2-phenylethenyl]oxirane |
InChI |
InChI=1S/C10H10O/c1-2-4-9(5-3-1)6-7-10-8-11-10/h1-7,10H,8H2/b7-6+ |
InChI Key |
NGMWPIVXBOIIKF-VOTSOKGWSA-N |
Isomeric SMILES |
C1C(O1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
C1C(O1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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